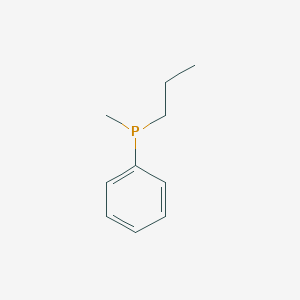
(+)-Methylphenylpropylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Methylphenylpropylphosphine (MPPP) is an organophosphorus compound that has gained significant attention in recent years due to its potential applications in scientific research. MPPP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of (+)-Methylphenylpropylphosphine is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase and the binding to muscarinic acetylcholine receptors. (+)-Methylphenylpropylphosphine has also been found to interact with other proteins, such as tubulin, which is involved in the formation of microtubules. The exact mechanism by which (+)-Methylphenylpropylphosphine interacts with these proteins is still being investigated.
Efectos Bioquímicos Y Fisiológicos
(+)-Methylphenylpropylphosphine has been found to exhibit a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase and the binding to muscarinic acetylcholine receptors. Studies have also shown that (+)-Methylphenylpropylphosphine can alter the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, (+)-Methylphenylpropylphosphine has been found to affect the function of microtubules, which are involved in a range of cellular processes, including cell division and intracellular transport.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (+)-Methylphenylpropylphosphine in lab experiments is its ability to inhibit the activity of acetylcholinesterase, making it a useful tool for investigating the role of this enzyme in various biological processes. (+)-Methylphenylpropylphosphine has also been found to bind to muscarinic acetylcholine receptors, which can provide insights into the function of these receptors. However, one limitation of using (+)-Methylphenylpropylphosphine in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving (+)-Methylphenylpropylphosphine. One area of interest is the investigation of its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. (+)-Methylphenylpropylphosphine has also been found to interact with tubulin, which could provide insights into the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of (+)-Methylphenylpropylphosphine and its potential interactions with other proteins and enzymes.
Métodos De Síntesis
(+)-Methylphenylpropylphosphine can be synthesized using a variety of methods, including the reaction of 1-phenyl-2-propanone with methylphosphonic dichloride in the presence of a base, such as triethylamine. Another method involves the reaction of 1-phenyl-2-propanol with methylphosphonic acid chloride in the presence of a base, such as sodium carbonate. The resulting product is purified using column chromatography to obtain pure (+)-Methylphenylpropylphosphine.
Aplicaciones Científicas De Investigación
(+)-Methylphenylpropylphosphine has been used in a variety of scientific research applications, including the investigation of enzyme inhibition, receptor binding, and drug metabolism. Studies have shown that (+)-Methylphenylpropylphosphine can inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. (+)-Methylphenylpropylphosphine has also been found to bind to the muscarinic acetylcholine receptor, which is involved in a range of physiological processes, including the regulation of heart rate and smooth muscle contraction. Additionally, (+)-Methylphenylpropylphosphine has been used as a substrate in drug metabolism studies, where it is used to investigate the activity of cytochrome P450 enzymes.
Propiedades
Número CAS |
13153-89-4 |
|---|---|
Nombre del producto |
(+)-Methylphenylpropylphosphine |
Fórmula molecular |
C10H15P |
Peso molecular |
166.2 g/mol |
Nombre IUPAC |
methyl-phenyl-propylphosphane |
InChI |
InChI=1S/C10H15P/c1-3-9-11(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
Clave InChI |
UMLJLONQGFCDLO-UHFFFAOYSA-N |
SMILES |
CCCP(C)C1=CC=CC=C1 |
SMILES canónico |
CCCP(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



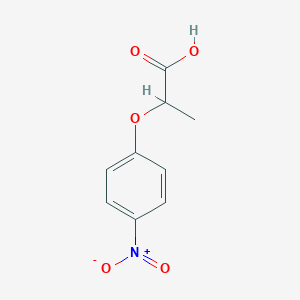
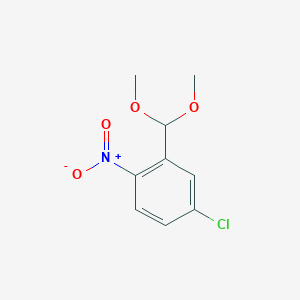
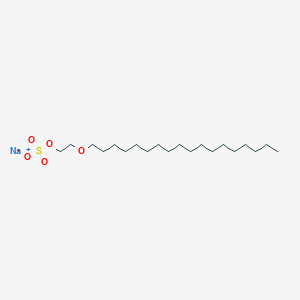
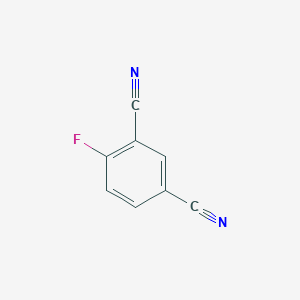
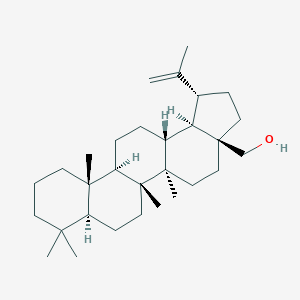
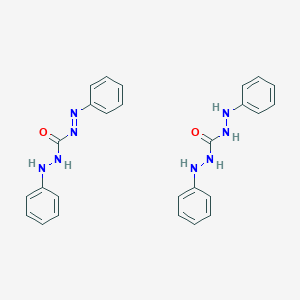
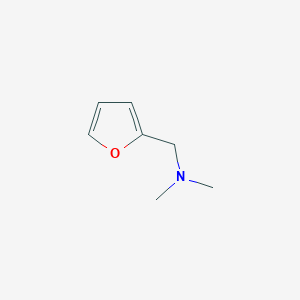
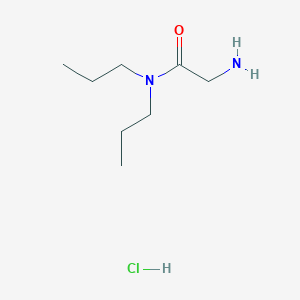
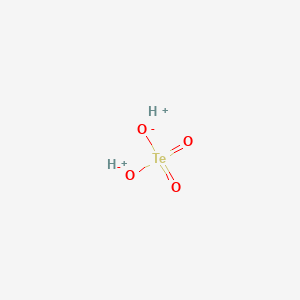
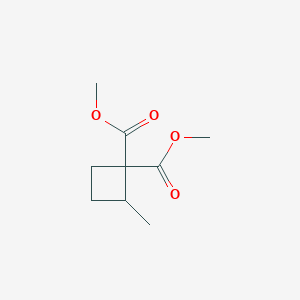


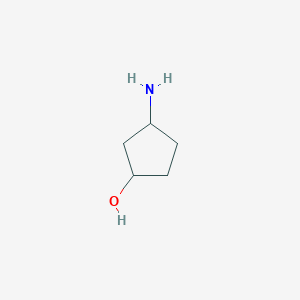
![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)